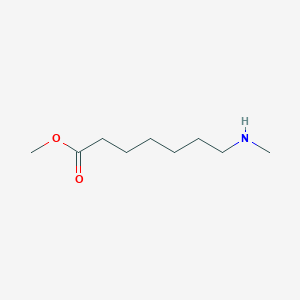
Methyl 7-(methylamino)heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-(methylamino)heptanoate is an organic compound belonging to the class of esters It is characterized by the presence of a methylamino group attached to the seventh carbon of a heptanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 7-(methylamino)heptanoate can be synthesized through a multi-step process. One common method involves the esterification of heptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The resulting methyl heptanoate is then subjected to a nucleophilic substitution reaction with methylamine to introduce the methylamino group at the seventh carbon position .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Automated sample preparation techniques can also be employed to improve the efficiency of the esterification and substitution reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(methylamino)heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can react with the methylamino group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted amides and esters.
Scientific Research Applications
Methyl 7-(methylamino)heptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins .
Mechanism of Action
The mechanism of action of methyl 7-(methylamino)heptanoate involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. This can lead to changes in metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl heptanoate: An ester of heptanoic acid and methanol, used as a flavoring agent and in the synthesis of other chemicals.
Methyl 7-aminoheptanoate: Similar to methyl 7-(methylamino)heptanoate but lacks the methyl group on the amino nitrogen.
Uniqueness
This compound is unique due to the presence of the methylamino group, which imparts distinct chemical reactivity and biological activity compared to other esters and amino derivatives. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
methyl 7-(methylamino)heptanoate |
InChI |
InChI=1S/C9H19NO2/c1-10-8-6-4-3-5-7-9(11)12-2/h10H,3-8H2,1-2H3 |
InChI Key |
LSTBVHZTVCQEKB-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


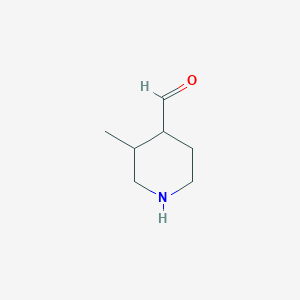

![2-nitro-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B13486569.png)
![7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B13486575.png)
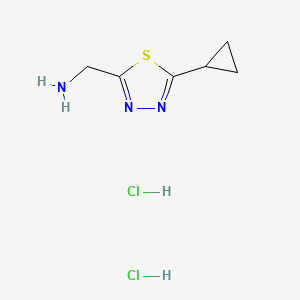
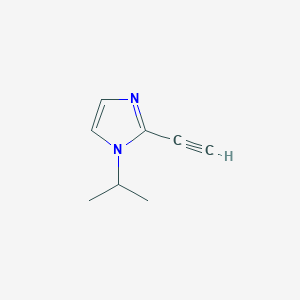
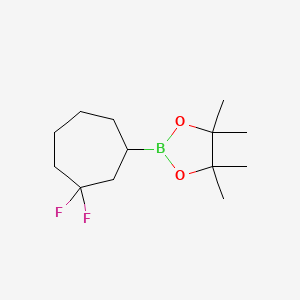
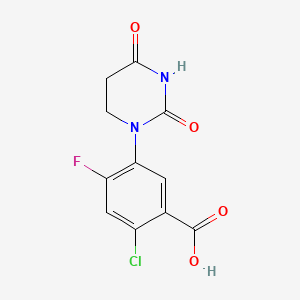
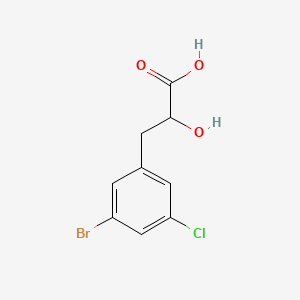
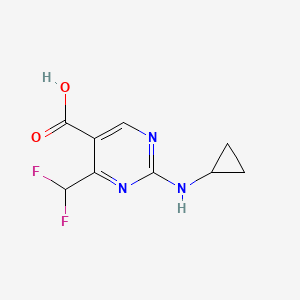
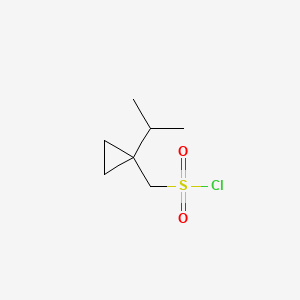

![3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13486645.png)

